1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Overview
Description
1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound that features a combination of chlorophenoxy and pyridinylthio groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Thioether Formation: The chlorophenoxyalkane is then reacted with pyridine-2-thiol in the presence of a base to form the pyridin-2-ylthio intermediate.
Alcohol Formation: The final step involves the reduction of the intermediate to form 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler thioether derivative.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-one.
Reduction: 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exerts its effects depends on its application:
Biochemical Probes: It may interact with specific proteins or enzymes, altering their activity.
Therapeutic Agents: It could inhibit or activate molecular pathways involved in disease processes, such as inflammation or microbial growth.
Comparison with Similar Compounds
1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride: Contains a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of chlorophenoxy and pyridinylthio groups also provides a distinctive set of chemical properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVIEDNEGVIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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